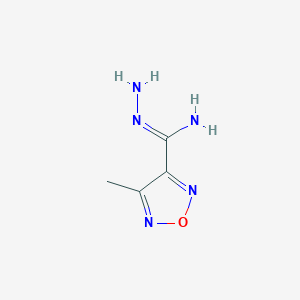![molecular formula C20H15N3O2 B5807956 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound, also known as BPN14770, has shown promise in the treatment of various neurological disorders, including Alzheimer's disease and Fragile X syndrome. In
作用機序
The mechanism of action of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been shown to increase the levels of cAMP in neurons, which can lead to the activation of various signaling pathways and the promotion of synaptic plasticity. Additionally, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that breaks down cAMP. By inhibiting PDE4, this compound can further increase the levels of cAMP in the brain, leading to enhanced synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide can have a range of biochemical and physiological effects in the brain. For example, this compound has been shown to enhance synaptic plasticity, improve memory, and reduce inflammation in the brain. In addition, 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been shown to promote the growth of new neurons in the hippocampus, a region of the brain that is important for learning and memory.
実験室実験の利点と制限
One of the main advantages of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its specificity for cAMP signaling pathways. This compound has been shown to selectively target PDE4, which is involved in the breakdown of cAMP, without affecting other signaling pathways in the brain. This specificity can be useful for researchers studying the role of cAMP signaling in various neurological disorders.
One limitation of using 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in lab experiments is its relatively low potency. This compound has been shown to have an EC50 value of around 1 μM, which is relatively high compared to other compounds that target PDE4. This low potency may limit the effectiveness of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide in certain experiments.
将来の方向性
There are several future directions for research on 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide. One area of interest is the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, researchers may investigate the effects of combining 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide with other compounds that target cAMP signaling pathways, in order to enhance its therapeutic effects. Finally, researchers may investigate the potential of 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide as a tool for studying the role of cAMP signaling in various neurological disorders.
合成法
The synthesis method for 2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide involves a multi-step process that has been described in detail in several scientific publications. The general approach involves the reaction of 4-cyanobiphenyl with 3-pyridinecarboxylic acid, followed by the addition of acetic anhydride and a base. The resulting product is then purified through a series of steps to yield the final compound.
科学的研究の応用
2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide has been the subject of numerous scientific studies investigating its potential therapeutic effects on various neurological disorders. In particular, this compound has shown promise in the treatment of Alzheimer's disease and Fragile X syndrome.
特性
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-12-15-3-5-16(6-4-15)17-7-9-19(10-8-17)25-14-20(24)23-18-2-1-11-22-13-18/h1-11,13H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGGTKUYMGTFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-cyanophenyl)phenoxy]-N-pyridin-3-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)
![N-{[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5807895.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)


![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![N-benzyl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5807936.png)



![2-chloro-N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5807959.png)